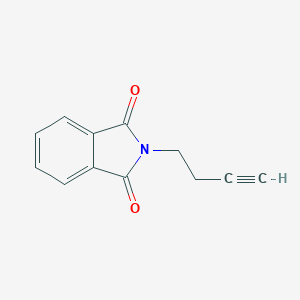

N-(3-Butynyl)phtalimide

Vue d'ensemble

Description

N-(3-Butynyl)phthalimide (NBPh) is an organic compound belonging to the class of phthalimides. It is a colorless solid that is soluble in organic solvents. NBPh has a wide range of applications in organic synthesis, as a reagent in organic chemistry, and as a pharmaceutical intermediate. NBPh has been used in a variety of scientific research applications, including as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a biological probe in biochemical and physiological studies.

Applications De Recherche Scientifique

Recherche en protéomique

N-(3-Butynyl)phtalimide: est utilisé dans la recherche en protéomique en tant que composé isoindole substitué par une alkyne terminale . Cette application est importante dans l'étude des structures et des fonctions des protéines, où les propriétés uniques du composé facilitent le marquage et la détection des protéines.

Synthèse de nucléosides fluorescents

Des chercheurs ont étendu les nucléosides furopyrimidines avec un substituant 5-alcynyle en utilisant le This compound. Cette synthèse aboutit à une forte fluorescence et à des effets antiviraux potentiels, même en l'absence de groupes hydroxyle ribose libres . De tels nucléosides fluorescents sont précieux pour étudier la dynamique et les interactions des acides nucléiques.

Développement d'inhibiteurs de la MMP-13

Le composé a été utilisé dans la conception et la synthèse d'inhibiteurs de la MMP-13 puissants et hydrosolubles, qui présentent une activité dans les cellules d'ostéosarcome humain . Les inhibiteurs de la MMP-13 sont essentiels dans la recherche sur les métastases et la progression du cancer.

Génération de radicaux centrés sur l'azote

This compound: joue un rôle dans les stratégies de génération de radicaux centrés sur l'azote, qui peuvent dépendre de la catalyse photoredox . Ces radicaux sont des intermédiaires essentiels dans diverses réactions de synthèse organique, conduisant au développement de nouveaux médicaments et matériaux.

Modification des pérovskites

L'incorporation de diynes conjugués, y compris le This compound, dans les pérovskites et leur modification post-synthétique est un domaine émergent . Cette application est essentielle pour le développement de la technologie des cellules solaires et le développement de nouveaux dispositifs électroniques.

Transistors électrochimiques organiques

Le composé est essentiel dans l'ingénierie d'interface des transistors électrochimiques organiques « cliquables » pour les dispositifs de biosensibilisation . De tels transistors sont utilisés dans la création de biosenseurs sensibles et sélectifs pour le diagnostic médical et la surveillance environnementale.

Safety and Hazards

Orientations Futures

N-(3-Butynyl)phthalimide has been used in various research areas. For instance, it has been used in the incorporation of conjugated diynes in perovskites and their post-synthetic modification . It has also been used in the engineering of ‘clickable’ organic electrochemical transistors toward biosensing devices .

Analyse Biochimique

Biochemical Properties

It is known that phthalimides, the class of compounds to which N-(3-Butynyl)phthalimide belongs, can interact with various enzymes and proteins

Cellular Effects

Some phthalimides have been shown to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide

Propriétés

IUPAC Name |

2-but-3-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMNQWSIQLKYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457580 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14396-90-8 | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14396-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Butynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of N-(3-Butynyl)phthalimide in synthesizing amino-based HPLC columns?

A1: N-(3-Butynyl)phthalimide serves as a protected amino group precursor in the multi-step synthesis of amino-based stationary phases for HPLC []. The compound is first anchored to the silica support through a hydrosilation reaction involving its terminal alkyne group. Subsequently, the phthalimide group is cleaved to reveal the primary amine functionality, resulting in a 4-amino-1-butyne phase. This amino group serves as the primary interaction site for analytes during the chromatographic separation.

Q2: How is the successful incorporation of N-(3-Butynyl)phthalimide and its subsequent transformation into the amino phase confirmed in the study?

A2: The researchers employed several characterization techniques to confirm the successful modification of the silica support. These include:

- Cross-polarization magic angle spinning nuclear magnetic resonance (CP MAS-NMR): This technique provides structural information about the bonded phases and can confirm the presence of specific chemical groups, such as the phthalimide and the resulting amine after cleavage [].

- Diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy: DRIFT spectroscopy is sensitive to changes in chemical bonds and can identify the characteristic peaks associated with the phthalimide group and the newly formed amine group [].

- Elemental analysis: This technique determines the elemental composition of the modified silica, providing quantitative information about the successful incorporation of nitrogen-containing groups from N-(3-Butynyl)phthalimide [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine](/img/structure/B84053.png)